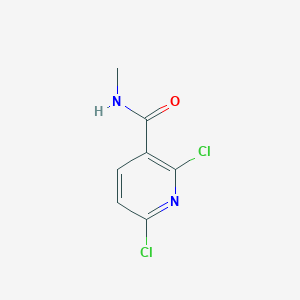

2,6-Dichloro-N-methylnicotinamide

Description

BenchChem offers high-quality 2,6-Dichloro-N-methylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-N-methylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O |

|---|---|

Molecular Weight |

205.04 g/mol |

IUPAC Name |

2,6-dichloro-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-5(8)11-6(4)9/h2-3H,1H3,(H,10,12) |

InChI Key |

HDALGUCPOMRQEG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(N=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-N-methylnicotinamide

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. While target affinity is paramount, it is the physicochemical properties of a molecule that dictate its ability to navigate the physiological environment to reach that target. These properties—such as solubility, lipophilicity, and ionization state (pKa)—are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 2,6-Dichloro-N-methylnicotinamide, a substituted nicotinamide derivative. Our focus extends beyond a mere tabulation of data; we delve into the causality behind experimental design and the profound implications of these properties for drug development professionals. By grounding our discussion in authoritative methodologies and interpretive frameworks, this document serves as a practical resource for researchers and scientists working to characterize novel chemical entities.

Section 1: Molecular Profile of 2,6-Dichloro-N-methylnicotinamide

Understanding the foundational structure of a molecule is the first step in predicting its behavior. 2,6-Dichloro-N-methylnicotinamide belongs to the nicotinamide class of compounds, which are characterized by a pyridine ring substituted at the 3-position with a carboxamide group.[4] The specific substitutions—two chlorine atoms on the pyridine ring and a methyl group on the amide nitrogen—are critical in defining its unique physicochemical landscape.

Caption: Molecular Structure of 2,6-Dichloro-N-methylnicotinamide.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₇H₇Cl₂N₂O | Calculated |

| Molecular Weight | 170.6 g/mol | [5] |

| CAS Number | 54957-84-5 | [5] |

Section 2: Core Physicochemical Properties and Their Significance

The predictive power of medicinal chemistry lies in understanding how a molecule's properties influence its biological performance. For a novel compound like 2,6-Dichloro-N-methylnicotinamide, a full physicochemical profile must be established early to guide optimization and minimize late-stage attrition.[6]

Expert Insight: The lack of extensive public data for this specific compound is not unusual for a novel chemical entity. Therefore, the priority for a research team would be to experimentally determine these values. The following table outlines the critical parameters and their importance, using predicted values where necessary to illustrate the compound's likely profile.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Value | Significance in Drug Development |

| Physical Form | Solid | Influences handling, formulation strategies (e.g., tablets, capsules), and dissolution rates. |

| Melting Point (°C) | Data not available | Indicates purity and crystal lattice stability. A sharp melting point is a key purity indicator. |

| Boiling Point (°C) | Data not available | Relevant for assessing thermal stability during manufacturing and storage. |

| LogP (o/w) | ~1.1 (Predicted) | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance. A balanced LogP is crucial for oral absorption.[3][7] |

| Aqueous Solubility | Data not available | Essential for absorption. Poor solubility is a major hurdle for oral bioavailability and requires formulation strategies like salt formation or amorphous dispersions.[1] |

| pKa | Data not available | Determines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding. |

| Hydrogen Bond Donors | 1 | A key parameter in Lipinski's Rule of Five, influencing membrane permeability and target binding interactions.[8] |

| Hydrogen Bond Acceptors | 2 | Affects solubility in water and the strength of interactions with biological targets.[9] |

Section 3: Experimental Determination of Key Parameters

To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining two of the most influential physicochemical properties: solubility and pKa.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[10] Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states of the compound, providing a definitive value for a given medium and temperature. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous states.[11] The choice of 37 °C is to mimic human physiological temperature.[12]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[12]

-

Compound Addition: Add an excess amount of solid 2,6-Dichloro-N-methylnicotinamide to a known volume of each buffer in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C. Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical self-validating step. Centrifuge the samples at high speed and carefully draw off the supernatant, or filter the suspension using a low-binding filter (e.g., PVDF).

-

Concentration Analysis: Immediately dilute an aliquot of the clear supernatant with mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

-

Data Reporting: The solubility is reported in mg/mL or µg/mL for each pH value. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification.[12]

Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for measuring a compound's pKa, the pH at which it is 50% ionized.[13] The method's validity rests on the precise measurement of pH changes as a titrant (a strong acid or base) is added incrementally to a solution of the compound. The inflection point of the resulting titration curve corresponds to the pKa.[14][15] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of weakly basic or acidic functional groups.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) before starting the experiment.[14]

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2,6-Dichloro-N-methylnicotinamide in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds). Maintain a constant ionic strength using a background electrolyte like KCl.[14]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[14]

-

Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) with constant stirring. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) using an auto-titrator or a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve, where the peak corresponds to the inflection point.[13]

Section 4: Drug-Likeness and Developmental Considerations

The measured and predicted physicochemical properties of 2,6-Dichloro-N-methylnicotinamide can be synthesized to evaluate its "drug-likeness," a concept that helps prioritize candidates with a higher probability of success as orally administered drugs.[16][17]

Analysis via Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple guidelines to assess the potential for poor oral absorption or permeation.[8][9] An orally active drug generally has no more than one violation of the following criteria:

-

Molecular Weight < 500 Daltons

-

LogP < 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

Assessment for 2,6-Dichloro-N-methylnicotinamide:

-

Molecular Weight: 170.6 g/mol (Pass )

-

LogP: ~1.1 (Pass )

-

Hydrogen Bond Donors: 1 (Pass )

-

Hydrogen Bond Acceptors: 2 (Pass )

Implications for ADME

The interplay of these core properties dictates the compound's fate in the body.

Caption: Relationship between Physicochemical Properties and ADME.

-

Absorption: Compliance with Lipinski's rules is promising. However, experimental solubility data is critical. If solubility is low, absorption could be dissolution rate-limited, necessitating formulation work.

-

Distribution: The moderate predicted LogP suggests the compound may effectively cross cell membranes to reach its target tissues without excessively partitioning into fatty tissues, which could otherwise lead to long half-lives and potential toxicity.[7]

-

Metabolism: The N-methyl and aromatic moieties represent potential sites for metabolic transformation by cytochrome P450 enzymes. The dichlorination may influence metabolic stability.

-

Excretion: The ionization state (pKa) and solubility will heavily influence the primary route of excretion, whether it be renal (for more polar compounds) or hepatic.

Conclusion

2,6-Dichloro-N-methylnicotinamide presents a molecular profile that is promising from a drug-likeness perspective, fully adhering to Lipinski's Rule of Five. Its relatively small size and balanced lipophilicity suggest a good foundation for favorable pharmacokinetic properties. However, this in-silico and theoretical analysis must be substantiated by rigorous experimental data. The protocols outlined in this guide for determining thermodynamic solubility and pKa represent the essential next steps in the characterization of this, or any, novel chemical entity. By systematically building a robust physicochemical dataset, drug development professionals can make informed decisions, optimize molecular design, and ultimately increase the probability of advancing safe and effective medicines.

References

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

-

Lipinski's Rule of Five. (n.d.). SlideShare. Retrieved from [Link]

-

Lipinski's Rule of 5 Calculator. (n.d.). ProteinIQ. Retrieved from [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology. Retrieved from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. Retrieved from [Link]

-

Lipinski rule of five. (2023, November 28). TIU Lecture Notes. Retrieved from [Link]

-

Physical Properties in Drug Design. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

Lipinski Rule of Five. (n.d.). SCFBio @ IIT Delhi. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Retrieved from [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate. Retrieved from [Link]

-

873936-98-2 | 2,6-Dichloro-N-methoxy-N-methylnicotinamide. (n.d.). IDEPA. Retrieved from [Link]

-

Nicotinamide (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exposome-Explorer - Nicotinamide (Compound) [exposome-explorer.iarc.fr]

- 5. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. Rule_of_5_and_drug_likeness_(1).pdf [slideshare.net]

- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. who.int [who.int]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. proteiniq.io [proteiniq.io]

- 17. pubs.acs.org [pubs.acs.org]

Chemical structure and molecular weight of 2,6-Dichloro-N-methylnicotinamide

[1][2][3]

Executive Summary

2,6-Dichloro-N-methylnicotinamide (CAS: 325707-61-7 ) is a halogenated pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive small molecules.[1] Its structural core—a nicotinamide scaffold functionalized with chlorine atoms at the 2- and 6-positions—renders it highly reactive toward nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2,6-Dichloro-N-methylpyridine-3-carboxamide |

| CAS Registry Number | 325707-61-7 |

| Common Synonyms | 2,6-Dichloro-N-methylnicotinamide; 2,6-Dichloro-3-(methylcarbamoyl)pyridine |

| Molecular Formula | |

| SMILES | CNC(=O)C1=C(Cl)N=C(Cl)C=C1 |

Molecular Weight & Elemental Composition

The molecular weight is calculated based on standard atomic weights.

| Element | Symbol | Count | Atomic Mass (Da) | Subtotal (Da) | Mass % |

| Carbon | C | 7 | 12.011 | 84.077 | 41.00% |

| Hydrogen | H | 6 | 1.008 | 6.048 | 2.95% |

| Chlorine | Cl | 2 | 35.45 | 70.900 | 34.58% |

| Nitrogen | N | 2 | 14.007 | 28.014 | 13.66% |

| Oxygen | O | 1 | 15.999 | 15.999 | 7.80% |

| Total | 205.04 | 100.00% |

Structural Features

-

Pyridine Core: The electron-deficient ring is further deactivated by two electronegative chlorine atoms, increasing the acidity of the C4 proton and susceptibility to nucleophilic attack at C2 and C6.

-

Amide Moiety: The N-methyl carboxamide group at C3 acts as a hydrogen bond donor (NH) and acceptor (C=O), critical for binding affinity in protein active sites.

-

Steric Hindrance: The bulky chlorine at C2 forces the amide group to twist slightly out of planarity with the pyridine ring, influencing its docking posture in biological targets.

Synthetic Pathways & Optimization

Two primary routes exist for synthesizing this compound from 2,6-dichloronicotinic acid .[2] The CDI-mediated coupling is preferred for its mild conditions and avoidance of corrosive acid chlorides.

Route A: CDI-Mediated Amidation (Recommended)

This protocol minimizes side reactions and simplifies purification.

Reagents:

-

Substrate: 2,6-Dichloronicotinic acid (CAS 38496-18-3)

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI)

-

Nucleophile: Methylamine (2.0 M in THF)[2]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Protocol:

-

Activation: Charge a flame-dried flask with 2,6-dichloronicotinic acid (1.0 eq) and anhydrous THF (10 mL/g).

-

Add CDI (1.1 eq) portion-wise under nitrogen. Caution:

evolution. -

Stir at room temperature for 30–45 minutes to form the reactive acyl-imidazole intermediate.

-

Amidation: Add Methylamine solution (1.1–1.2 eq) dropwise.

-

Stir at ambient temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

-

Workup: Quench with water. Extract with Ethyl Acetate (

).[3][4] Wash combined organics with 1N HCl (to remove imidazole), saturated -

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Heptane if necessary.

Route B: Acid Chloride Method (Traditional)

Suitable for large-scale synthesis where reagent cost is a constraint.

-

Reflux 2,6-dichloronicotinic acid in Thionyl Chloride (

) with catalytic DMF for 2 hours. -

Concentrate in vacuo to remove excess

(azeotrope with toluene). -

Dissolve the crude acid chloride in DCM and cool to 0°C.

-

Add Methylamine (excess or with

) slowly. -

Standard aqueous workup.

Visualizing the Synthesis Logic

Figure 1: One-pot synthesis via CDI activation, avoiding unstable acid chloride isolation.

Analytical Characterization

Validation of the structure relies on distinguishing the N-methyl group from potential O-methyl isomers and confirming the substitution pattern on the pyridine ring.

Nuclear Magnetic Resonance ( -NMR)

Data based on

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.13 | Doublet ( | 1H | C4-H | Deshielded by pyridine nitrogen and amide carbonyl. |

| 7.38 | Doublet ( | 1H | C5-H | Couples with C4-H; confirms 2,6-substitution pattern. |

| 6.56 | Broad Singlet | 1H | N-H | Amide proton; exchangeable with |

| 3.06 | Doublet ( | 3H | N-CH3 | Doublet indicates coupling to the adjacent NH proton. |

Note: If the spectrum shows a singlet at

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion

: m/z 205.0 (monoisotopic for -

Isotope Pattern: A characteristic 9:6:1 intensity ratio for peaks at m/z 205, 207, and 209 confirms the presence of two chlorine atoms.

Applications in Drug Discovery

Scaffold for Kinase Inhibition

The 2,6-dichloro motif allows for sequential nucleophilic aromatic substitution (

-

Step 1: Displacement of the C6-Cl (more reactive due to para-position relative to the electron-withdrawing amide) by amines or alkoxides.

-

Step 2: Displacement of the C2-Cl (more sterically hindered) under harsher conditions or using transition metal catalysis (Buchwald-Hartwig).

-

Result: This enables the rapid generation of 2,6-disubstituted nicotinamide libraries, a common pharmacophore in inhibitors of EGFR and VEGFR kinases.

NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) overexpression is linked to metabolic disorders and cancer. 2,6-Dichloro-N-methylnicotinamide serves as a structural analog of the reaction product (1-methylnicotinamide), acting as a potential feedback inhibitor or a probe for crystallographic studies of the enzyme's active site.

References

-

Synthesis Protocol: Glaxo Group Ltd. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use thereof. US Patent 2010/0222319 A1.

-

NMR Characterization: Endo, Y., et al. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(8).

-

Compound Data: PubChem. 2,6-Dichloro-N-methylnicotinamide (Compound).[1] National Library of Medicine.

- Reaction Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. CAS:10366-35-5, 2-氯烟酰胺-毕得医药 [bidepharm.com]

- 2. US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]

- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-Dichloro-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug molecule from discovery to a therapeutic product, understanding its inherent stability is paramount. Thermodynamic stability dictates a compound's shelf-life, its potential for degradation into inactive or even toxic byproducts, and informs formulation strategies to ensure safety and efficacy.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,6-Dichloro-N-methylnicotinamide, a substituted nicotinamide derivative. While specific experimental data for this compound is not publicly available, this paper will leverage established principles and methodologies in thermal analysis to provide a robust protocol for its characterization. The insights and techniques discussed are broadly applicable to the wider class of nicotinamide derivatives and other small molecule drug candidates.

Nicotinamide and its derivatives are of significant interest in pharmaceutical research. Understanding their physicochemical properties, including thermal behavior, is crucial for successful formulation and processing.[3] For instance, the stability of nicotinamide riboside, a related compound, has been shown to be critical, as its degradation can lead to products that may have antagonistic effects.[3]

Core Physicochemical Properties: A Starting Point for Stability Assessment

Before delving into advanced thermal analysis, a foundational understanding of the molecule's basic physicochemical properties is essential. These parameters provide the initial clues to its potential stability profile.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [4] |

| Molecular Weight | 235.07 g/mol | [4] |

| Physical Form | Solid | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4] |

Note: The storage conditions suggest a potential sensitivity to temperature and atmospheric conditions, underscoring the need for detailed stability studies.

Key Methodologies for Thermodynamic Stability Assessment

The cornerstones of thermodynamic stability analysis for solid-state pharmaceuticals are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6] These techniques, often used in tandem, provide a comprehensive picture of a material's response to heat.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][7] It is instrumental in identifying thermal events such as melting, crystallization, glass transitions, and polymorphic transformations.[8] For pharmaceutical development, DSC is crucial for:

-

Purity Assessment: The presence of impurities can be detected by analyzing the melting behavior of a substance.[5]

-

Polymorphism Characterization: Many drug compounds can exist in different crystalline forms (polymorphs), each with unique solubility and stability profiles.[5] DSC can identify and differentiate these forms.

-

Excipient Compatibility: DSC can be used to investigate potential interactions between the active pharmaceutical ingredient (API) and excipients in a formulation.[5]

Objective: To determine the melting point, enthalpy of fusion, and identify any polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,6-Dichloro-N-methylnicotinamide into a hermetically sealed aluminum pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.

-

Analysis Conditions:

-

Temperature Range: 30°C to a temperature sufficiently above the expected melting point (e.g., 250°C).

-

Heating Rate: A standard rate of 10°C/min is typically used for initial screening.[9]

-

Atmosphere: A dry nitrogen purge (50 mL/min) is used to create an inert environment and prevent oxidative degradation.[9]

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (T_m), and the area under the melting peak, which corresponds to the enthalpy of fusion (ΔH_fus).

Causality Behind Experimental Choices:

-

A hermetically sealed pan is used to prevent the loss of any volatile components during heating.

-

An inert nitrogen atmosphere is crucial to prevent oxidation, which could introduce extraneous thermal events and complicate the interpretation of the data.

-

The heating rate can influence the appearance of the thermogram; multiple heating rates can be used to investigate kinetic processes.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is invaluable for determining the thermal stability and decomposition profile of a material.[1] Key applications in pharmaceuticals include:

-

Thermal Stability Assessment: TGA identifies the temperature at which a drug substance begins to degrade, providing crucial information for determining optimal storage conditions.[1]

-

Moisture and Solvent Content: TGA can quantify the amount of residual water or solvents in a sample.[2][6]

-

Decomposition Kinetics: By analyzing the rate of mass loss, TGA can provide insights into the kinetics of degradation reactions.

Objective: To determine the onset temperature of decomposition and quantify any mass loss due to volatiles or degradation.

Methodology:

-

Sample Preparation: Place 5-10 mg of 2,6-Dichloro-N-methylnicotinamide into a tared TGA pan.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically nitrogen, to study thermal decomposition in the absence of oxygen. An oxidizing atmosphere (air or oxygen) can also be used to study oxidative stability.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Interpretation: The TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events. The onset temperature of the major mass loss step indicates the beginning of thermal decomposition.

Self-Validating System: By combining DSC and TGA, a more complete and self-validating picture of thermal behavior emerges. For example, a mass loss observed in the TGA curve at a specific temperature can be correlated with an endothermic or exothermic event in the DSC thermogram, helping to distinguish between simple volatilization (e.g., of a solvent) and decomposition.

Interpreting the Data: A Hypothetical Stability Profile

In the absence of specific experimental data for 2,6-Dichloro-N-methylnicotinamide, we can construct a hypothetical stability profile based on the known behavior of related compounds and general principles.

Expected DSC Results: A typical DSC thermogram for a pure, crystalline small molecule would show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak is an indicator of purity. The presence of multiple melting peaks could suggest the existence of polymorphs or impurities.

Expected TGA Results: The TGA curve would likely show a stable baseline until the onset of thermal decomposition, at which point a significant and often rapid mass loss would occur. For a molecule like 2,6-Dichloro-N-methylnicotinamide, decomposition might involve the loss of the N-methylnicotinamide side chain or dechlorination.

Data Summary Table (Hypothetical)

| Parameter | Hypothetical Value | Significance |

| Melting Point (T_m) | 150 - 170 °C | A key indicator of identity and purity. |

| Enthalpy of Fusion (ΔH_fus) | 25 - 35 kJ/mol | Related to the strength of the crystal lattice. |

| Onset of Decomposition (T_d) | > 200 °C | Defines the upper limit of thermal stability. |

Potential Degradation Pathways

The chemical structure of 2,6-Dichloro-N-methylnicotinamide suggests several potential degradation pathways that could be triggered by thermal stress:

-

Hydrolysis: The amide bond is susceptible to hydrolysis, which would lead to the formation of 2,6-dichloronicotinic acid and methylamine. This is a common degradation pathway for nicotinamide derivatives.[3]

-

Dechlorination: At higher temperatures, cleavage of the carbon-chlorine bonds could occur. The presence of two chlorine atoms on the pyridine ring may influence its susceptibility to such reactions.

-

Ring Opening: Extreme thermal stress could lead to the cleavage and degradation of the pyridine ring itself.

The biodegradation of substituted pyridines often involves hydroxylation as an initial step.[10][11][12] While this is a biological process, it highlights the potential reactivity of the pyridine ring.

Caption: Potential thermal degradation pathways for 2,6-Dichloro-N-methylnicotinamide.

Experimental Workflow for Comprehensive Stability Analysis

A logical and systematic workflow is essential for a thorough investigation of thermodynamic stability.

Caption: Workflow for assessing the thermodynamic stability of a new chemical entity.

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability of 2,6-Dichloro-N-methylnicotinamide is a critical step in its potential development as a pharmaceutical agent. The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide the foundational data for this assessment. While this guide has outlined the essential experimental protocols and theoretical considerations, further studies would be necessary to fully characterize its stability profile. These would include forced degradation studies under various stress conditions (e.g., acid, base, oxidation, photostability) and the identification of any resulting degradants using techniques such as liquid chromatography-mass spectrometry (LC-MS). Such a comprehensive approach ensures the development of a safe, stable, and effective drug product.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.

- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.

- CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)

- Improved Pharma. (2022). Thermogravimetric Analysis.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- RSC Publishing. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.

- Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-N-methoxy-N-methylnicotinamide | 873936-98-2.

- ResearchGate. (2025).

- Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals.

- Springer. (n.d.). Synthesis, thermal properties and biological study of metal(II) nicotinamide complexes.

- ResearchGate. (2025). (PDF)

- MDPI. (n.d.).

- Journal of Pharmaceutical and Biomedical Analysis. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement.

- EPA. (2025). Benzenemethanamine, 2,6-dichloro-N-methyl- Properties.

- ResearchGate. (n.d.). (PDF)

- RSC Publishing. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes.

- Semantic Scholar. (n.d.).

- AA Blocks. (n.d.). 2,6-Dichloro-4-methylnicotinamide | 38841-54-2.

- Frontiers. (2022).

- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830.

- PubChem. (n.d.). 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem - NIH.

- ResearchGate. (2025). (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement.

Sources

- 1. veeprho.com [veeprho.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. 2,6-Dichloro-N-methoxy-N-methylnicotinamide | 873936-98-2 [sigmaaldrich.com]

- 5. quercus.be [quercus.be]

- 6. improvedpharma.com [improvedpharma.com]

- 7. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ukm.my [ukm.my]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Structural Elucidation and Solid-State Characterization of 2,6-Dichloro-N-methylnicotinamide

Executive Summary

This technical guide outlines the rigorous crystallographic characterization of 2,6-Dichloro-N-methylnicotinamide , a pharmacophore intermediate characterized by significant steric strain and competing hydrogen-bond synthons. Unlike planar nicotinamide derivatives, the 2,6-dichloro substitution pattern introduces a "steric clamp" that forces the amide moiety out of planarity, creating unique conformational atropisomerism challenges. This guide provides a self-validating workflow for crystal growth, X-ray diffraction (XRD) acquisition, and supramolecular analysis, designed for researchers in structural biology and solid-state chemistry.

Molecular Rationale & Theoretical Basis[1]

The Steric "Twist" Paradigm

The core structural challenge of 2,6-Dichloro-N-methylnicotinamide lies in the interaction between the pyridine ring substituents and the amide group at position 3.

-

Steric Clash: The chlorine atoms at positions 2 and 6 possess large Van der Waals radii (1.75 Å). The carbonyl oxygen and the amide nitrogen at position 3 cannot lie coplanar with the pyridine ring without severe steric repulsion from the 2-chloro substituent.

-

Conformational Consequence: We predict a significant torsion angle (

) across the C(2)-C(3)-C(carbonyl)-O bond. While unsubstituted nicotinamide is nearly planar (

Supramolecular Synthons

The

-

Catemers: Infinite chains of

-

Halogen Bonding: The

-hole on the chlorine atoms (specifically at C2/C6) acts as a Lewis acid, potentially forming

Experimental Protocol: Crystal Growth & Data Acquisition

Solvent Selection Strategy (Self-Validating)

To obtain single crystals suitable for XRD, we employ a vapor diffusion method rather than simple evaporation, to control nucleation rates of this potentially metastable conformational isomer.

| Solvent System | Role | Justification |

| Ethyl Acetate (EtOAc) | Solvent | Moderately polar, non-protic. Dissolves the organic core without competing for H-bonds. |

| n-Heptane | Anti-solvent | Non-polar. Induces slow precipitation driven by hydrophobic effect. |

| Ethanol/Water (9:1) | Alternative | Used only if EtOAc fails. Note: Protic solvents may solvate the amide, altering the packing motif. |

Protocol: Vapor Diffusion

-

Dissolution: Dissolve 20 mg of 2,6-Dichloro-N-methylnicotinamide in 2 mL of EtOAc. Sonicate for 30s to ensure homogeneity. Filter through a 0.45

m PTFE syringe filter into a small inner vial. -

Chamber Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Heptane.

-

Equilibration: Seal the outer jar tightly. Store at

in a vibration-free environment. -

Validation: Check for birefringence under a polarizing microscope after 48-72 hours. Block-like morphology indicates high quality; needles indicate rapid growth (require dilution).

X-Ray Diffraction Acquisition Parameters

-

Radiation Source: Molybdenum (

,-

Causality: Copper (

) radiation causes significant fluorescence with Chlorine atoms, leading to high background noise and absorption errors. Mo radiation minimizes this absorption (

-

-

Temperature: 100 K (Liquid Nitrogen stream) .

-

Causality: Reduces thermal vibration (ellipsoids) of the terminal methyl group and the chlorine atoms, allowing for precise bond length determination.

-

Structural Analysis & Refinement Workflow

The following diagram details the logical flow from raw data to a validated structure, emphasizing the handling of the specific "chlorine-induced" disorder.

Figure 1: Crystallographic workflow emphasizing the critical path from Mo-source data collection to refinement, specifically addressing potential disorder in the halogenated positions.

Refinement Critical Checkpoints

-

Chlorine Anisotropy: The Cl atoms may show high thermal motion if the crystal quality is poor. Apply ANIS early in refinement. If ellipsoids are prolate, consider ISOR restraints (0.01 target).

-

Hydrogen Placement:

-

Aromatic H: Constrain using riding model (HFIX 43).

-

Amide N-H: Locate in Difference Fourier map. Refine coordinates freely if data quality permits; otherwise, restrain

distance to -

Methyl H: Use HFIX 137 (idealized methyl rotation) to allow the group to find its energy minimum relative to the carbonyl oxygen.

-

Supramolecular Architecture & Interaction Logic

Once the structure is solved, the analysis must focus on the intermolecular interactions that stabilize the lattice.

The Interaction Hierarchy

The crystal packing is dictated by a competition between strong Hydrogen Bonds and weak Halogen Bonds.

| Interaction Type | Donor | Acceptor | Distance (Å) | Geometry |

| Primary H-Bond | Amide | Carbonyl | Linear ( | |

| Halogen Bond | Carbonyl | |||

| Weak H-Bond | Methyl | Cl (Lateral) | Bent |

Pathway of Assembly

The following diagram illustrates the assembly logic. The steric bulk of the Cl atoms prevents the formation of flat sheets, forcing the molecules into twisted chains.

Figure 2: Supramolecular assembly logic. The 2,6-dichloro steric blockade forces the amide twist, which in turn favors 1D chain formation over planar dimerization.

References

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][1]

-

Srikrishnan, T., & Parthasarathy, R. (1990).[2] "Structure of N-methylnicotinamide." Acta Crystallographica Section C, 46(9), 1723-1725.[2] (Provides the baseline geometry for the N-methylamide group). [Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (The definitive protocol for refinement). [Link]

-

Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(5). (Essential for interpreting Cl...O interactions). [Link]

Sources

Chemo- and Regioselective Functionalization of 2,6-Dichloro-N-methylnicotinamide: A Mechanistic Guide

Executive Summary

This technical guide analyzes the reactivity profile of 2,6-dichloro-N-methylnicotinamide (DCMN) , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Unlike simple pyridines, DCMN exhibits a complex "push-pull" electronic environment driven by the C3-amide substituent, creating a dichotomy between steric control and electronic activation.

This document details the mechanistic principles governing Nucleophilic Aromatic Substitution (

Electronic Structure & Mechanistic Underpinnings[1]

The reactivity of DCMN is defined by the interplay between the electron-deficient pyridine core and the substituents at positions 2, 3, and 6.

The "Pyridine Problem" (Electronic Activation)

The pyridine ring is naturally

-

Inductive Withdrawal (-I): The electronegative chlorine atoms at C2 and C6, and the amide nitrogen at C3, pull electron density from the ring.

-

Resonance Withdrawal (-M): The carbonyl of the N-methylamide at C3 conjugates with the ring, specifically depleting electron density at the ortho (C2, C4) and para (C6) positions relative to itself.

-

Ring Nitrogen: The pyridine nitrogen (N1) exerts a strong inductive effect, activating the adjacent C2 and C6 positions.[1]

The Regioselectivity Paradox (C2 vs. C6)

The most critical challenge in working with DCMN is predicting and controlling the site of nucleophilic attack.

| Feature | C2 Position (Ortho to Amide) | C6 Position (Para to Amide) |

| Electronic Activation | Highest. Activated by N1 (adjacent), Cl (adjacent), and Amide (ortho).[1] | High. Activated by N1 (adjacent) and Amide (para).[1] |

| Steric Environment | Hindered. The C3-amide group creates significant steric bulk, blocking the trajectory of attack. | Accessible. Relatively unhindered approach for nucleophiles.[1] |

| Directing Effects | Possible. Amide NH can H-bond with incoming nucleophiles (e.g., alkoxides), directing attack here.[1] | None. |

The General Rule: Under standard kinetic conditions (polar aprotic solvents, bulky nucleophiles), C6 substitution dominates due to steric factors.[1] However, C2 substitution can be enforced using non-polar solvents or specific directing groups.[1]

Visualization: Reactivity & Pathways

The following diagrams illustrate the electronic activation vectors and the divergent synthetic pathways available based on reaction conditions.

Figure 1: Decision tree for regioselective functionalization. Green path indicates the standard kinetic outcome; red path indicates condition-dependent reversal.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Conversion of 2,6-dichloronicotinic acid to 2,6-dichloro-N-methylnicotinamide.

Rationale: Direct amidation of the acid chloride is preferred over coupling reagents (EDC/HATU) to avoid side reactions with the reactive chlorines and to ensure complete conversion.[1]

Materials:

-

2,6-Dichloronicotinic acid (1.0 eq)[1]

-

Thionyl chloride (

) (5.0 eq)[1] -

Methylamine (2.0 M in THF) (3.0 eq)[1]

-

Dichloromethane (DCM) [Anhydrous][1]

-

Catalytic DMF[1]

Step-by-Step Workflow:

-

Acid Chloride Formation: Suspend 2,6-dichloronicotinic acid in anhydrous DCM under

. Add catalytic DMF (2-3 drops).[1] -

Add

dropwise at 0°C. Reflux for 2 hours until the solution is clear (evolution of -

Evaporation: Concentrate in vacuo to remove excess

. Azeotrope with toluene ( -

Amidation: Redissolve the crude acid chloride in anhydrous DCM. Cool to -10°C.

-

Add Methylamine solution dropwise.[1] Critical: Maintain temp < 0°C to prevent

on the ring chlorines by the amine. -

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove excess amine) and Brine.[1] Dry over

.[1][2] -

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Regioselective C6-Amination ( )

Objective: Selective installation of a nucleophile (e.g., morpholine) at the C6 position.[1]

Rationale: Using a polar aprotic solvent (DMF) enhances the nucleophilicity of the amine.[1] The steric bulk of the C3-amide directs the incoming nucleophile to the less hindered C6 position.

Materials:

-

2,6-Dichloro-N-methylnicotinamide (1.0 eq)

-

Morpholine (1.1 eq)[1]

-

Diisopropylethylamine (DIPEA) (2.0 eq)[1]

-

DMF (Concentration 0.2 M)[1]

Step-by-Step Workflow:

-

Dissolve the scaffold in DMF.[1]

-

Add DIPEA followed by Morpholine.[1]

-

Reaction: Stir at Room Temperature for 4-16 hours.

-

Note: Heating (>60°C) may promote bis-substitution (C2 and C6) or overcome the steric barrier at C2.[1]

-

-

Monitoring: Monitor by LC-MS. Look for M+Morpholine-Cl peak.

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1]

Advanced Mechanistic Insights: Controlling Selectivity

While C6 substitution is the default, specific strategies can alter this reactivity.

Solvent-Controlled Regioselectivity

Research indicates that solvent polarity plays a massive role in the transition state energy of these reactions.

-

Acetonitrile/DCM (Low

value): Can favor C2-substitution in specific cases where the nucleophile coordinates with the amide hydrogen (Directed Ortho Metalation-like transition state). -

DMSO/DMF (High

value): Disrupts internal H-bonding, favoring the sterically accessible C6-substitution .

The "DABCO Effect"

Using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst significantly enhances C6 selectivity for phenols/alkoxides.[1]

-

Mechanism: DABCO forms a transient, highly reactive quaternary ammonium species at C6 (displacing Cl).[1] This intermediate is then rapidly attacked by the phenol. The steric bulk of the DABCO-adduct makes C2 attack virtually impossible.

Summary of Conditions

| Desired Position | Nucleophile Type | Solvent | Additive/Catalyst | Temp |

| C6 (Major) | DMF / DMSO | DIPEA / | 25°C | |

| C6 (Exclusive) | Phenols / Alcohols | Toluene / THF | DABCO (cat.) | 0°C -> RT |

| C2 (Minor/Hard) | Small Alkoxides | DCM / MeCN | None (exploit H-bond) | -78°C -> 0°C |

References

-

Shi, Y.-J., et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols." Advanced Synthesis & Catalysis, vol. 348, no.[1][3] 1-2, 2006, pp. 305-308.

- Relevance: Establishes the DABCO protocol for exclusive C6 functionalization and discusses the steric parameters of the pyridine ring.

-

[1]

-

Srikrishnan, T., & Parthasarathy, R. "Structure of N-methylnicotinamide." Acta Crystallographica Section C, vol. 46, no. 9, 1990, pp. 1723-1725.

- Relevance: Provides the crystal structure data confirming the twist angle of the amide group, valid

-

Sanchez, R., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines." WuXi AppTec Technical Reports, 2021.

- Relevance: Computational (QM) analysis of LUMO distributions in dichloro-heterocycles, explaining the electronic vs. steric competition.

-

PubChem Compound Summary. "6-Chloro-N-methylnicotinamide." National Center for Biotechnology Information.[1]

- Relevance: Physical properties and structural identifiers for the monosubstituted product.

-

[1]

Sources

Methodological & Application

Protocols for nucleophilic substitution on 2,6-Dichloro-N-methylnicotinamide

Technical Application Note: Regioselective

Introduction & Mechanistic Rationale

The 2,6-dichloro-N-methylnicotinamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., EGFR, VEGFR targets) and anti-inflammatory agents. The scaffold presents two electrophilic sites for Nucleophilic Aromatic Substitution (

Controlling regioselectivity on this substrate is a classic competition between steric hindrance and electronic activation , further complicated by the coordination potential of the C3-amide group.

The Regioselectivity Paradox

-

Electronic Activation (The C2 Argument): The C2 position is ortho to the electron-withdrawing amide group (

) and ortho to the ring nitrogen. Inductively, this is the most electron-deficient carbon, theoretically favoring nucleophilic attack. -

Steric Hindrance (The C6 Argument): The C3-amide group creates significant steric bulk around C2. The C6 position, being remote from the amide, is sterically accessible.

-

The "Ortho Effect" (Chelation Control): Under specific conditions (non-polar solvents, metal cations), the amide oxygen can coordinate with the incoming nucleophile (via a metal cation bridge), directing attack to the C2 position despite the steric penalty.

Summary of Reactivity Rules:

-

Amines (Neutral/Basic conditions): Sterics dominate. Attack occurs predominantly at C6 .

-

Alkoxides (Metal-mediated): Chelation can dominate. Attack can be directed to C2 using Na+ or Li+ salts in non-polar solvents.[2]

-

Sequential Substitution: C6 is substituted first under mild conditions; C2 requires forcing conditions (high temperature/microwave) for the second displacement.

Mechanistic Visualization

The following decision tree illustrates the critical process parameters determining the regiochemical outcome.

Figure 1: Decision tree for regioselective synthesis. Steric control favors C6 (green), while chelation control favors C2 (red).

Experimental Protocols

Protocol A: C6-Selective Mono-Amination (Kinetic Control)

Target: Synthesis of 6-amino-2-chloro-N-methylnicotinamide derivatives.

Rationale: Primary amines are bulky enough to be repelled by the C3-amide. Using a mild base prevents deprotonation of the amide nitrogen, maintaining the steric bulk.

Reagents:

-

Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

-

Nucleophile: Primary Amine (e.g., Benzylamine, Aniline) (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate and solvent. Stir until dissolved.

-

Add Reagents: Add DIPEA followed by the amine dropwise at room temperature (RT).

-

Reaction: Heat the mixture to 60–80°C . Monitor by LCMS/TLC.

-

Note: Reaction typically completes in 4–6 hours.

-

Checkpoint: If bis-substitution (C2+C6) is observed (>5%), lower temperature to 50°C.

-

-

Workup:

-

Cool to RT.

-

Method A (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold water. Stir for 30 min. Filter the precipitate.[3]

-

Method B (Extraction): If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine. Dry over

.

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Expected Yield: 75–90% (C6-isomer).

Protocol B: C2-Selective Alkoxylation (Chelation Control)

Target: Synthesis of 2-alkoxy-6-chloro-N-methylnicotinamide derivatives.

Rationale: To force substitution at the hindered C2 position, we utilize the "Ortho Effect." Sodium hydride generates the alkoxide and deprotonates the amide. The sodium cation coordinates between the amide oxygen and the alkoxide, guiding the nucleophile to C2.

Reagents:

-

Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

-

Nucleophile: Alcohol (e.g., Methanol, Benzyl alcohol) (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) (2.2 equiv )

-

Critical: 1.0 eq to deprotonate the amide, 1.2 eq to form the alkoxide.

-

-

Solvent: Anhydrous THF or Dioxane (Non-polar/aprotic is essential for tight ion pairing).

Procedure:

-

Activation: Suspend NaH in anhydrous THF at 0°C under inert atmosphere (

or Ar). -

Nucleophile Formation: Add the alcohol dropwise. Stir for 15 min at 0°C.

-

Substrate Addition: Add the substrate (dissolved in minimal THF) dropwise to the base/alkoxide mixture.

-

Observation: Gas evolution (

) will occur.

-

-

Reaction: Allow to warm to RT and stir. If conversion is slow after 2h, heat to 40–50°C.

-

Warning: Excessive heat (>60°C) may break the coordination and lead to C6 mixtures.

-

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc (x3). Wash organic layer with water (x2) to remove excess salts.

-

Purification: Column chromatography is usually required to separate minor C6 isomers.

Expected Yield: 60–75% (C2-isomer dominant).

Protocol C: Sequential Di-Substitution (Library Synthesis)

Target: 2,6-Diamino-N-methylnicotinamide derivatives.

Rationale: The C6-chloro is displaced first (Protocol A). The resulting product has a deactivated C2-chloro (due to electron donation from the new C6-amino group). Therefore, the second displacement requires forcing conditions (high temperature and polar solvent).

Workflow:

-

Step 1: Perform Protocol A to isolate the 6-amino-2-chloro intermediate.

-

Step 2 (Forcing Conditions):

-

Dissolve Intermediate A (1.0 equiv) in DMSO or NMP (0.5 M).

-

Add Second Amine (2.0–5.0 equiv).

-

Add Base:

or -

Energy Input:

-

Thermal: Heat to 120–140°C for 12–24 hours.

-

Microwave (Recommended): 140–160°C for 30–60 mins.

-

-

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is often necessary due to the polarity of the diamine.

Analytical Validation (NMR Signatures)

Distinguishing the isomers is critical. Use

| Feature | C6-Substituted Product | C2-Substituted Product |

| Structure | 6-Amino-2-chloro | 2-Amino-6-chloro |

| C5-H Proton | Doublet (~6.5 - 7.0 ppm) | Doublet (~6.5 - 7.0 ppm) |

| C4-H Proton | Doublet (~7.8 - 8.2 ppm) | Doublet (~7.5 - 7.9 ppm) |

| Coupling ( | ~8.0 - 8.5 Hz | ~8.0 - 8.5 Hz |

| NOE Signal | NO NOE between Amide-Me and Nucleophile. | Strong NOE between Amide-Me and Nucleophile protons. |

| Shift of Amide-NH | Standard broad singlet. | Often downfield shifted (H-bonding to C2-N). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (C6 vs C2 mixture) | Temperature too high during addition; Solvent too polar (for Protocol B). | Add nucleophile at 0°C or -10°C. For Protocol B, switch from DMF to THF/Toluene to enhance chelation. |

| Hydrolysis of Amide | Presence of water; Strong hydroxide base. | Use anhydrous solvents. Avoid NaOH/KOH; stick to Carbonates or DIPEA. |

| No Reaction at C2 (Protocol C) | Deactivation by C6-amine; Steric bulk. | Switch to Microwave heating. Use pure amine as solvent if liquid. |

| Formation of "Tar" | Polymerization of pyridine; Excessive heat. | Perform reaction under |

References

-

Regioselectivity in Nicotinamides

-

Kinase Inhibitor Synthesis (General C6-Selectivity)

- Title: Discovery of 2-amino-4-(benzylamino)pyrimidines as potent and selective inhibitors of the anaplastic lymphoma kinase (ALK). (Analogous chemistry on pyrimidine/pyridine scaffolds).

- Source: Journal of Medicinal Chemistry, 2010.

-

URL:[Link]

-

Microwave Assisted Synthesis

- Title: Microwave-Assisted Organic Synthesis of Heterocycles.

- Source: Current Organic Chemistry.

-

URL:[Link]

-

NMR Characterization Data

- Title: NMR Spectra of Nicotinamide Derivatives (BMRB D

- Source: Biological Magnetic Resonance D

-

URL:[Link]

Sources

Application Note: Regioselective Functionalization of 2,6-Dichloro-N-methylnicotinamide

The following Application Note is structured to guide researchers through the complex regioselective functionalization of 2,6-Dichloro-N-methylnicotinamide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.

The guide prioritizes causality (why a reaction happens at C2 vs. C6) and provides self-validating protocols (how to prove you made the right isomer).

Introduction & Mechanistic Grounding

The functionalization of 2,6-Dichloro-N-methylnicotinamide (1) presents a classic problem in heterocyclic chemistry: distinguishing between two chemically similar electrophilic sites. While both the C2 and C6 positions are activated by the pyridine nitrogen, they are differentiated by the electronic and steric influence of the N-methylcarboxamide group at C3.

The Regioselectivity Paradox[1]

-

The C6 Position (Kinetic/Steric Control): This position is sterically accessible. In standard Nucleophilic Aromatic Substitution (

), the bulky substituent at C3 blocks the trajectory of incoming nucleophiles at C2, making C6 the preferred site for attack by amines, alkoxides, and thiols. -

The C2 Position (Thermodynamic/Chelation Control): The C2 position is electronically more deficient due to the inductive effect of the adjacent carbonyl group. However, accessing this site requires overcoming steric hindrance. This is best achieved using Transition-Metal Catalysis (Suzuki-Miyaura) where the catalyst is directed to C2 via chelation with the amide oxygen, or by using small, hard nucleophiles that can exploit hydrogen-bonding interactions.

Reactivity Map

The following diagram illustrates the competing forces driving regioselectivity.

Figure 1: Mechanistic divergence in the functionalization of 2,6-dichloro-N-methylnicotinamide. Green paths indicate steric control; Red paths indicate chelation control.

Protocol A: C6-Selective Nucleophilic Aromatic Substitution ( )

Objective: Selective introduction of amines or alkoxides at the C6 position. Mechanism: The N-methylamide group at C3 creates significant steric bulk, preventing nucleophilic attack at C2. The use of a non-chelating base reinforces this kinetic selectivity.

Materials

-

Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or DABCO (1.2 - 2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve 2,6-dichloro-N-methylnicotinamide (100 mg, 0.49 mmol) in anhydrous MeCN (2.5 mL).

-

Base Addition: Add DIPEA (102 µL, 0.59 mmol) at room temperature.

-

Expert Insight: If using phenols, use DABCO (1.2 equiv).[1] DABCO forms a highly reactive cationic intermediate at C6, which is then rapidly displaced by the phenol, boosting regioselectivity to >20:1 [1].

-

-

Nucleophile Addition: Add the amine dropwise.

-

Reaction: Stir at 60°C for 4–6 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 1:1). The C6-substituted product typically is less polar than the C2-isomer due to the lack of intramolecular H-bonding interactions that might occur in the C2-isomer.

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Expected Data & Validation

| Parameter | C6-Isomer (Target) | C2-Isomer (Impurity) |

| 1H NMR (Pyridine H) | Doublets with | Doublets with |

| UV-Vis Shift | Bathochromic shift (red-shift) due to conjugation. | Distinct shift due to H-bond with amide. |

| HMBC Correlation | Amide Carbonyl correlates to C2-H (if C6 is sub'd, C2 retains H? No, C2 is Cl). Critical: Look for correlation between Amide C=O and the remaining Pyridine Ring Proton. If C6 is substituted, the remaining proton is at C5/C4. | If C2 is substituted, the remaining proton is at C5/C4. |

Validation Rule: In the C6-product, the remaining Chlorine is at C2. The C2-Cl carbon typically appears upfield (~148 ppm) compared to C6-Cl (~152 ppm) in 13C NMR, but definitive assignment requires HMBC: The Amide Carbonyl (C=O) will show a strong 3-bond coupling to the C2 carbon. If C2 has a Cl, the shift is characteristic. If C2 has the amine, the shift changes drastically.

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Objective: Selective formation of C-C bonds at the sterically hindered C2 position. Mechanism: This protocol utilizes the "Chelation Effect." The amide oxygen coordinates with the Palladium catalyst, directing the Oxidative Addition to the adjacent C2-Cl bond, overriding the steric preference for C6.

Materials

-

Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

-

Catalyst: PXPd2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)) or

with-

Note: PXPd2 is preferred for high regioselectivity [2].

-

-

Base:

(2.0 equiv)[2] -

Solvent: Methanol (Reagent Grade) or Ethanol/Toluene (1:1)

Step-by-Step Methodology

-

Degassing: Sparge the solvent (MeOH) with Nitrogen for 15 minutes. Oxygen inhibits the active Pd(0) species.

-

Assembly: In a reaction vial, combine the substrate (0.5 mmol), Boronic acid (0.55 mmol), and

(1.0 mmol). -

Catalyst Addition: Add PXPd2 (1–2 mol%).

-

Why this catalyst? The bulky, electron-rich phosphine ligands stabilize the Pd center, while the specific geometry allows the amide-directed oxidative addition to occur rapidly before the C6 site reacts.

-

-

Reaction: Heat to 60–80°C for 2–4 hours.

-

Critical Control Point: Do not overheat. Higher temperatures (>100°C) can erode selectivity, leading to bis-coupling.

-

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Experimental Workflow Diagram

Figure 2: Workflow for C2-Selective Suzuki Coupling emphasizing the critical QC checkpoint.

Summary of Conditions & Selectivity

| Reaction Type | Target Position | Key Reagent/Condition | Mechanism | Selectivity Ratio (Typical) |

| C6 | DIPEA / MeCN / 60°C | Steric Hindrance at C2 | > 10:1 | |

| C6 | DABCO / Toluene | DABCO Catalysis | > 20:1 [1] | |

| Suzuki Coupling | C2 | PXPd2 / | Amide Chelation (Directed) | > 15:1 [2] |

| Suzuki Coupling | C6 | Steric Control (Non-directed) | ~ 4:1 (Lower selectivity) |

References

-

Regioselective DABCO-C

:-

Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Arom

) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.[1] - Source: Academia.

-

URL:

-

-

Regioselective Suzuki Coupling (C2)

-

Title: Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.[2]

- Source: PubMed (Org Lett. 2003).

-

URL:

-

-

General Trends in Pyridine Coupling

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.

- Source: Chemical Science (RSC).

-

URL:

Sources

Preparation of heterocyclic compounds using 2,6-Dichloro-N-methylnicotinamide

An Application Guide to the Synthetic Utility of 2,6-Dichloro-N-methylnicotinamide in Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth exploration of 2,6-dichloro-N-methylnicotinamide as a pivotal building block for the synthesis of diverse heterocyclic compounds. We delve into the fundamental principles governing its reactivity, focusing on two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and practical guidance to leverage this versatile reagent in the construction of complex molecular architectures. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and successful synthetic outcomes.

Introduction: A Versatile Scaffold for Drug Discovery

Heterocyclic compounds form the backbone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Among the myriad of available starting materials, functionalized dichloropyridines are exceptionally valuable due to their predictable reactivity and the potential for sequential, regioselective elaboration.[3][4]

2,6-Dichloro-N-methylnicotinamide emerges as a particularly strategic reagent. The pyridine core is activated towards nucleophilic attack at the C2 and C6 positions by the electron-withdrawing effect of the ring nitrogen.[3][5] The two chlorine atoms serve as excellent leaving groups for both SNAr and transition-metal-catalyzed cross-coupling reactions, allowing for the controlled introduction of a wide array of substituents.[6] Furthermore, the N-methylnicotinamide moiety at the C3 position not only offers a handle for further chemical modification but also electronically influences the regioselectivity of substitution reactions on the pyridine ring.[7]

This guide will systematically detail the core synthetic transformations achievable with this reagent, providing robust protocols for the synthesis of substituted aminopyridines, alkoxypyridines, pyridones, and biaryl systems.

Physicochemical Properties & Core Reactivity

Table 1: Physicochemical Properties of 2,6-Dichloro-N-methylnicotinamide

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.04 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, THF, Dioxane) |

| CAS Number | Not available |

The Principle of Electrophilic Activation

The reactivity of the 2,6-dichloro-N-methylnicotinamide ring is fundamentally governed by the electronic properties of the pyridine heterocycle. The electronegative nitrogen atom polarizes the ring, creating electron-deficient (electrophilic) centers, particularly at the α (C2, C6) and γ (C4) positions. This electron deficiency is crucial for facilitating the attack of nucleophiles.

In a Nucleophilic Aromatic Substitution (SNAr) reaction, the rate-determining step is typically the initial attack by the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][8] For substitution at the C2 or C6 position, the negative charge in one of the resonance structures of this intermediate is favorably located on the electronegative nitrogen atom, providing significant stabilization. This is not possible for attack at the C3 or C5 positions, explaining the pronounced selectivity for the positions flanking the nitrogen.[5]

Caption: Stabilization of the Meisenheimer intermediate in SNAr reactions.

Application Note I: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr provides a direct and powerful method for C-N, C-O, and C-S bond formation on the pyridine ring. Due to electronic deactivation after the first substitution, mono-functionalization of 2,6-dichloro-N-methylnicotinamide is generally facile and highly regioselective, while the second substitution requires more forcing conditions.[3]

Protocol 1.1: Regioselective Mono-Amination

This protocol describes the synthesis of a 2-amino-6-chloro-N-methylnicotinamide derivative, a common scaffold in medicinal chemistry. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the reactants without interfering with the nucleophile.

Materials:

-

2,6-Dichloro-N-methylnicotinamide (1.0 eq)

-

Primary or Secondary Amine (e.g., Piperidine, 1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,6-dichloro-N-methylnicotinamide (1.0 eq) in DMF (0.2 M), add the amine (1.2 eq) followed by K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Causality: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-6-chloro-N-methylnicotinamide derivative.

Protocol 1.2: Synthesis of 6-Chloro-2-pyridone Derivatives via Hydrolysis

The mono-substituted 2-alkoxy-6-chloro intermediate can be readily synthesized using an analogous procedure to Protocol 1.1, by reacting 2,6-dichloro-N-methylnicotinamide with an alcohol (e.g., methanol, ethanol) in the presence of a strong base like sodium hydride (NaH). Subsequent hydrolysis under acidic conditions yields the corresponding 2-pyridone, a privileged scaffold in drug discovery.[9]

Step A: Alkoxylation

-

To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the desired alcohol (1.5 eq) dropwise. Allow the mixture to stir for 20 minutes.

-

Add a solution of 2,6-dichloro-N-methylnicotinamide (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous NH₄Cl and proceed with an aqueous workup as described in Protocol 1.1.

Step B: Hydrolysis to Pyridone

-

Dissolve the crude 2-alkoxy-6-chloro intermediate in a mixture of acetic acid and concentrated HCl (e.g., 3:1 v/v).

-

Heat the mixture to reflux (approx. 110 °C) for 6-18 hours.

-

Cool the mixture, carefully neutralize with a saturated solution of sodium bicarbonate, and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purify by crystallization or column chromatography to obtain the 6-chloro-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

Application Note II: Palladium-Catalyzed Cross-Coupling Reactions

While chlorides are less reactive than bromides or iodides in cross-coupling, modern palladium catalysis, employing highly active, bulky phosphine ligands, enables efficient bond formation.[6][10] These reactions are fundamental for constructing complex molecules, such as biaryl compounds for pharmaceuticals.[11]

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[6][10] The choice of ligand is critical for activating the C-Cl bond.

Materials:

-

2,6-Dichloro-N-methylnicotinamide (1.0 eq)

-

Aryl or Heteroaryl Boronic Acid or Ester (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

SPhos or XPhos ligand (4-10 mol%)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous 1,4-Dioxane and Water (e.g., 10:1 ratio)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,6-dichloro-N-methylnicotinamide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

-

In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

-

Add the anhydrous dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst solution.

-

Causality: The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) active catalyst. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition into the C-Cl bond.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (6-24 hours), as monitored by TLC or LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Perform an aqueous workup and purification as described in Protocol 1.1.

Table 2: Typical Conditions for Cross-Coupling Reactions

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 90-110 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | RuPhos (2-6) | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction complements the SNAr approach, particularly for less nucleophilic amines or when milder conditions are required.[3]

Materials:

-

2,6-Dichloro-N-methylnicotinamide (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)

-

RuPhos or BrettPhos ligand (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Follow the inert atmosphere setup as described in Protocol 2.1, combining the 2,6-dichloro-N-methylnicotinamide, amine, and NaOtBu.

-

Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, but it is sensitive to moisture, necessitating anhydrous conditions.